(S)-2-(Methylamino)propanoic acid hydrochloride
CAS No.: 65672-32-4
Cat. No.: VC21096764
Molecular Formula: C4H10ClNO2
Molecular Weight: 139.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65672-32-4 |
---|---|
Molecular Formula | C4H10ClNO2 |
Molecular Weight | 139.58 g/mol |
IUPAC Name | (2S)-2-(methylamino)propanoic acid;hydrochloride |
Standard InChI | InChI=1S/C4H9NO2.ClH/c1-3(5-2)4(6)7;/h3,5H,1-2H3,(H,6,7);1H/t3-;/m0./s1 |
Standard InChI Key | QYXBNPBZWXNBGN-DFWYDOINSA-N |
SMILES | CC(C(=O)O)NC.Cl |
Canonical SMILES | CC(C(=O)O)NC.Cl |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
(S)-2-(Methylamino)propanoic acid hydrochloride is registered under several nomenclature systems and identifiers. The compound has been assigned the CAS Registry Number 65672-32-4, which serves as its unique identifier in chemical databases . Alternative names include N-Methyl-L-alanine hydrochloride, N-Me-L-Ala-OH HCl, H-N-Me-L-Ala-OH.HCl, and N-alpha-Methyl-L-alanine hydrochloride, reflecting its structural relationship to alanine . The compound exhibits a molecular formula of C4H10ClNO2 with a calculated molecular weight of 139.58 g/mol . The IUPAC name (2S)-2-(methylamino)propanoic acid hydrochloride accurately reflects its stereochemistry and functional groups . These multiple naming conventions facilitate its identification across different chemical databases and literature sources.
Structural Characteristics
The molecular structure of (S)-2-(Methylamino)propanoic acid hydrochloride consists of a central carbon atom bonded to a carboxylic acid group, a methyl group, a hydrogen atom, and a methylated amino group. The compound represents a methylated derivative of the common amino acid alanine, with the addition of a methyl group at the amino nitrogen position . This N-methylation significantly alters the compound's chemical behavior compared to standard alanine, particularly affecting its hydrogen bonding capabilities and conformational flexibility. The methylation at the nitrogen introduces steric constraints that influence the compound's ability to participate in peptide formation and other biochemical reactions . The hydrochloride salt formation occurs through protonation of the secondary amine group, resulting in a positively charged nitrogen counterbalanced by a chloride ion.
Stereochemistry
(S)-2-(Methylamino)propanoic acid hydrochloride possesses a stereogenic center at the α-carbon atom, giving rise to stereoisomerism. The compound specifically exists in the S-configuration, corresponding to the L-configuration in the older amino acid nomenclature system . This stereochemistry is critical for its biological activity and applications, as enzymes and other biological systems often exhibit high stereoselectivity. The S-configuration determines the three-dimensional arrangement of the functional groups around the chiral carbon, influencing the compound's interaction with biological receptors, enzymes, and other chiral molecules . This specific stereochemistry distinguishes it from its enantiomer, N-Methyl-D-alanine hydrochloride, which has the R-configuration and potentially different biological properties and applications .
Physical and Chemical Properties
Physical State and Appearance
(S)-2-(Methylamino)propanoic acid hydrochloride typically presents as a white to off-white crystalline solid at room temperature . The compound's crystalline nature contributes to its stability during storage and handling, allowing for precise measurement in laboratory settings. The appearance and physical state can vary slightly depending on the manufacturing process and purification methods employed, but high-purity samples generally exhibit a uniform appearance . Commercial preparations often specify a purity of 98% or higher, ensuring consistency in research applications . The crystalline form facilitates its use in solid-state formulations and allows for accurate weighing and dispensing in research laboratories, contributing to reproducible experimental results.
Solubility and Stability
The compound exhibits good solubility in water and polar organic solvents such as ethanol and methanol, a characteristic enhanced by its hydrochloride salt form . This solubility profile makes it suitable for various laboratory applications requiring aqueous or polar solvent conditions. For optimal stability, (S)-2-(Methylamino)propanoic acid hydrochloride should be stored in sealed containers under dry conditions, preferably at temperatures between 2-8°C . When properly stored, the compound maintains its chemical integrity for extended periods, making it suitable for long-term research projects. The hydrochloride salt form significantly improves the compound's stability compared to the free base, particularly in terms of resistance to oxidation and hydrolysis under normal laboratory conditions. These stability characteristics make it a reliable reagent for research applications requiring consistent performance over time.
Table 1: Solubility and Storage Characteristics of (S)-2-(Methylamino)propanoic acid hydrochloride
Spectroscopic Properties
The spectroscopic profile of (S)-2-(Methylamino)propanoic acid hydrochloride provides valuable information for structural confirmation and purity assessment. The compound exhibits characteristic absorption patterns in infrared spectroscopy, with distinctive bands for the carboxylic acid, secondary amine, and C-H stretching vibrations . In nuclear magnetic resonance (NMR) spectroscopy, the methyl groups attached to the central carbon and the nitrogen atom display characteristic chemical shifts, allowing for structural verification . The specific rotation [α]20/D value serves as an important parameter for confirming the stereochemical purity of the compound, with the S-enantiomer displaying specific optical rotation values that distinguish it from the R-enantiomer or racemic mixtures . Mass spectrometry provides further confirmation of the compound's molecular weight and fragmentation pattern, contributing to its comprehensive characterization. These spectroscopic properties collectively enable researchers to verify the identity and purity of (S)-2-(Methylamino)propanoic acid hydrochloride samples before use in sensitive applications.
Synthesis and Production Methods
The synthesis of (S)-2-(Methylamino)propanoic acid hydrochloride typically begins with L-alanine or other suitable S-configured precursors to maintain the desired stereochemistry. Several synthetic routes have been developed, with the most common approach involving selective N-methylation of L-alanine followed by conversion to the hydrochloride salt . The methylation step must be carefully controlled to prevent unwanted side reactions or racemization that would compromise the stereochemical purity of the final product. The transformation to the hydrochloride salt is usually accomplished by treating the free base with hydrochloric acid under controlled conditions, followed by crystallization to obtain the pure compound . Commercial production methods often incorporate optimizations to improve yield and purity while minimizing environmental impact and production costs. The final product undergoes rigorous quality control procedures, including chromatographic purity assessment, spectroscopic characterization, and determination of optical rotation to ensure both chemical and stereochemical purity . Modern manufacturing practices may also employ enzymatic or chemoenzymatic approaches to achieve higher stereoselectivity and environmental sustainability in the production process.
Applications and Uses
Biochemical Research
(S)-2-(Methylamino)propanoic acid hydrochloride serves as a valuable tool in biochemical research, particularly in studies investigating amino acid metabolism and N-methylated amino acid derivatives. The compound is utilized in research focused on neurotransmitter systems due to its structural similarity to certain amino acids involved in synaptic transmission . Researchers employ this compound to study specific enzyme systems, particularly those involved in amino acid processing and metabolism, where the N-methyl group introduces distinct recognition elements and altered substrate behavior . The compound has been employed in studies examining the specificity of aminoacyl-tRNA synthetases, offering insights into the mechanisms of protein synthesis and the discrimination between structurally similar amino acids . Its defined stereochemistry and N-methylation pattern make it particularly useful in research investigating the structural requirements of various enzymes and receptors that interact with amino acids and their derivatives, providing valuable structure-activity relationship data.
Pharmaceutical Applications
In pharmaceutical development, (S)-2-(Methylamino)propanoic acid hydrochloride finds application as a building block for the synthesis of various pharmaceutical compounds, particularly those containing N-methylated amino acid moieties . The N-methylation significantly alters the conformational properties and hydrogen bonding capabilities of peptides, contributing to improved pharmacokinetic profiles of drug candidates through enhanced metabolic stability and membrane permeability . Pharmaceutical researchers utilize this compound in the development of peptide-based therapeutics, where N-methylation represents a common strategy to overcome the limitations of conventional peptides, such as poor oral bioavailability and rapid degradation in vivo . The compound has been incorporated into drug formulations to enhance solubility and stability, addressing critical formulation challenges in pharmaceutical development . Its defined stereochemistry ensures consistent pharmacological activity, which is essential in drug development where stereoisomers can exhibit dramatically different biological effects.
Peptide Synthesis
The most significant application of (S)-2-(Methylamino)propanoic acid hydrochloride lies in peptide synthesis, where it serves as a building block for introducing N-methyl amino acid residues into peptide chains . N-Methylation of peptide bonds has profound effects on the conformational properties, stability, and biological activity of peptides, making it a valuable modification strategy in peptide engineering . In solid-phase peptide synthesis, the compound can be directly incorporated at specific positions to introduce conformational constraints, alter hydrogen bonding patterns, and enhance proteolytic stability of the resulting peptides . Many naturally occurring bioactive peptides and synthetic peptide-based drugs contain N-methylated amino acids, highlighting the importance of compounds like (S)-2-(Methylamino)propanoic acid hydrochloride in biomimetic synthesis . The incorporation of N-methyl amino acids has been shown to improve the pharmacokinetic properties of peptide therapeutics by increasing lipophilicity, reducing susceptibility to proteolytic degradation, and enhancing membrane permeability, thereby addressing key limitations of conventional peptide drugs .
Biological Activity and Biochemical Interactions
(S)-2-(Methylamino)propanoic acid hydrochloride exhibits distinct biological interactions compared to non-methylated amino acids, primarily due to its altered hydrogen bonding capabilities and conformational properties. Studies have investigated its interactions with various enzyme systems, particularly aminoacyl-tRNA synthetases, which are critical for protein synthesis . Research has shown that compounds like (S)-2-(Methylamino)propanoic acid hydrochloride can act as competitive inhibitors for certain enzymes, including alanine tRNA synthetase, where they compete with the natural substrate at the active site but result in reduced catalytic efficiency . The compound's biological behavior is significantly influenced by its stereochemistry, with the S-configuration generally showing different interaction patterns compared to the R-enantiomer . In certain systems, N-methylated amino acids like (S)-2-(Methylamino)propanoic acid hydrochloride can disrupt normal enzymatic processes by competing with natural amino acids, potentially leading to misincorporation or inhibition of protein synthesis . These biochemical interactions make the compound valuable for investigating fundamental biological processes and developing strategies to modulate enzyme activity for research or therapeutic purposes.
Related Compounds
Stereoisomers and Derivatives
Several structurally related compounds share chemical similarities with (S)-2-(Methylamino)propanoic acid hydrochloride but differ in stereochemistry or functional group modifications. The R-enantiomer, known as (R)-2-(Methylamino)propanoic acid hydrochloride or N-Methyl-D-alanine hydrochloride, represents the mirror image of the target compound with potentially different biological activities and applications . The racemic mixture, N-Methyl-DL-alanine hydrochloride, contains equal proportions of both enantiomers and finds applications where stereoselectivity is less critical . Ester derivatives, such as N-Methyl-L-Alanine methyl ester hydrochloride, feature modification of the carboxylic acid group, resulting in altered reactivity and solubility profiles useful for specific synthetic applications . Additional derivatives include compounds with varying alkyl substitutions on the amino group or modifications to the alpha-carbon substituents, expanding the range of properties and applications within this chemical family. These related compounds provide researchers with a diverse toolkit for exploring structure-activity relationships and optimizing desired properties for specific applications.
Biochemical Relatives
(S)-2-(Methylamino)propanoic acid hydrochloride belongs to a broader family of N-methylated amino acids found in nature, particularly in peptide natural products with important biological activities. N-methylated amino acids constitute important components of various bioactive peptides, including cyclosporins, vancomycin, destruxins, didemnins, dolastatins, and enniatins, highlighting their significance in natural product chemistry and drug discovery . The naturally occurring N-methylated amino acids often confer specific conformational constraints and pharmacokinetic advantages to the peptides containing them, including enhanced stability against proteolytic degradation and improved membrane permeability . In bacterial systems, enzymes such as N-methyl-L-amino acid dehydrogenase from Pseudomonas putida catalyze the synthesis of N-methylated amino acids, demonstrating the biological relevance of these compounds in microbial metabolism . Understanding the structure and properties of (S)-2-(Methylamino)propanoic acid hydrochloride provides valuable insights into the broader family of N-methylated amino acids and their roles in biological systems, potentially informing the development of new therapeutic agents inspired by these natural compounds.
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